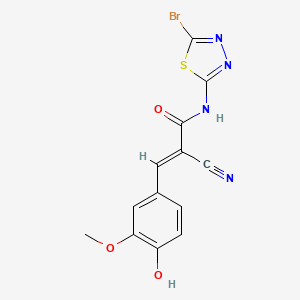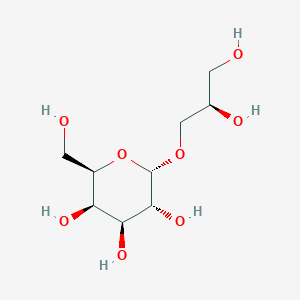
D-Isofloridoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: D-Isofloridoside is used as a precursor in the synthesis of various bioactive polysaccharides .
Biology: In biological research, this compound is studied for its role in osmotic acclimation and stress response in red algae .
Medicine: this compound has shown potential in protecting human hepatoma cells from alcohol-induced oxidative stress . It also exhibits antiangiogenic properties, making it a candidate for cancer research .
Industry: The compound is explored for its use in functional foods due to its antioxidant properties .
Mecanismo De Acción
D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .
Comparación Con Compuestos Similares
Floridoside: An isomer of D-Isofloridoside, also derived from red algae.
L-Isofloridoside: Another isomer with similar properties.
Trehalose: A disaccharide with similar stress response functions.
Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .
Propiedades
Fórmula molecular |
C9H18O8 |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
Clave InChI |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
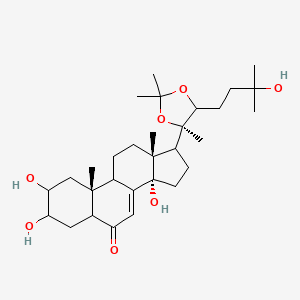
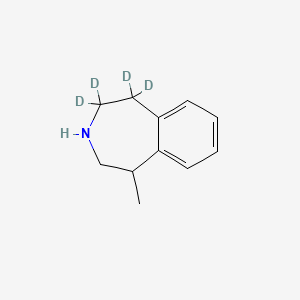
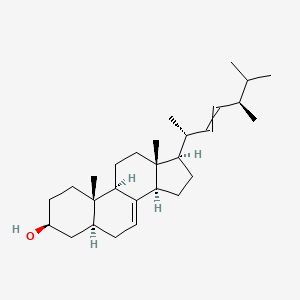
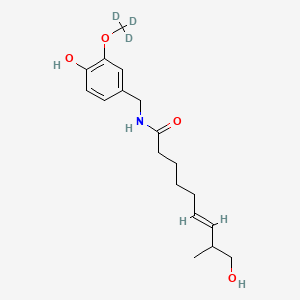
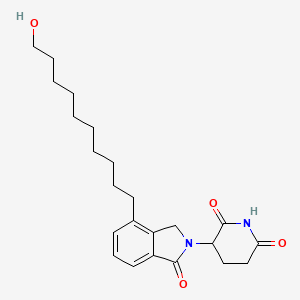

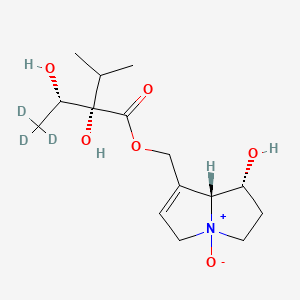
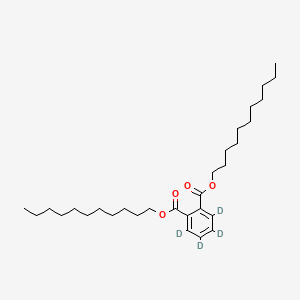
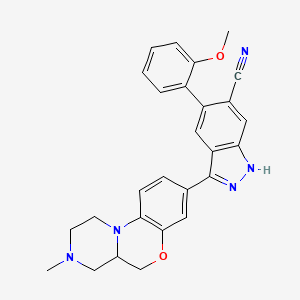
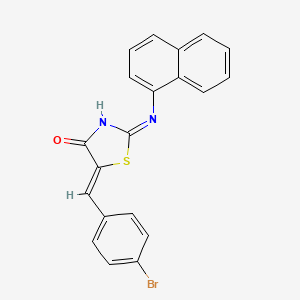
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
